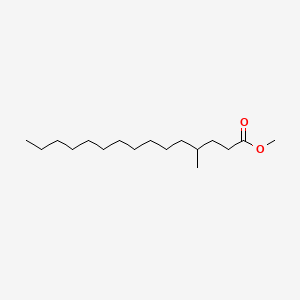
Methyl 4-methylpentadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methylpentadecanoate is an organic compound with the molecular formula C17H34O2. It is an ester derived from 4-methylpentadecanoic acid and methanol. This compound is part of the larger family of fatty acid methyl esters, which are commonly used in various industrial and scientific applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-methylpentadecanoate can be synthesized through the esterification of 4-methylpentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
化学反応の分析
Types of Reactions
Methyl 4-methylpentadecanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
科学的研究の応用
Methyl 4-methylpentadecanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: The compound can be used in studies involving lipid metabolism and fatty acid biosynthesis.
Medicine: Research into its potential as a bioactive compound in pharmaceuticals is ongoing.
Industry: It is used in the production of biodiesel and as a lubricant additive due to its favorable properties.
作用機序
The mechanism by which methyl 4-methylpentadecanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways related to fatty acid synthesis and degradation. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various metabolic processes.
類似化合物との比較
Methyl 4-methylpentadecanoate can be compared with other fatty acid methyl esters such as:
Methyl palmitate: Similar in structure but lacks the methyl group at the 4-position.
Methyl stearate: Has a longer carbon chain and different physical properties.
Methyl oleate: Contains a double bond, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific branching and chain length, which can influence its reactivity and physical properties, making it suitable for specialized applications.
特性
CAS番号 |
73559-31-6 |
|---|---|
分子式 |
C17H34O2 |
分子量 |
270.5 g/mol |
IUPAC名 |
methyl 4-methylpentadecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-16(2)14-15-17(18)19-3/h16H,4-15H2,1-3H3 |
InChIキー |
SLRXHFPLXVLRMP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[(4-methylhept-2-en-3-yl)oxy]silane](/img/structure/B14444936.png)
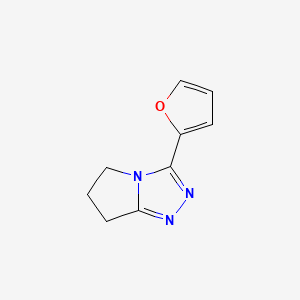
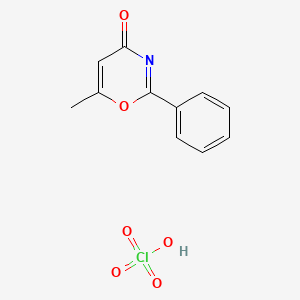
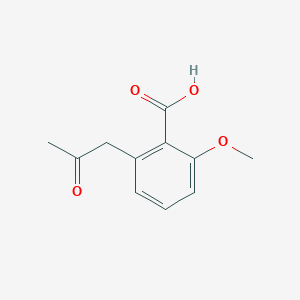
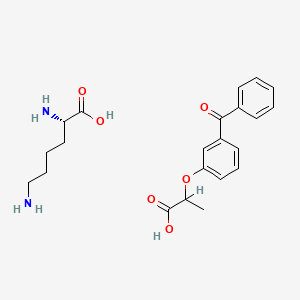

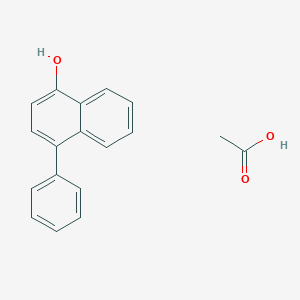
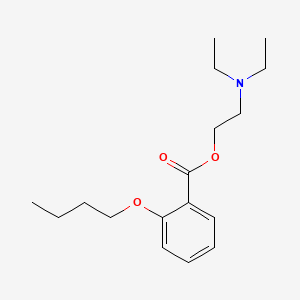

![Benzene, 1-methoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14444991.png)

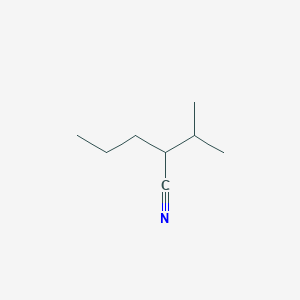
![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
